2,7-Diazaspiro[4.4]nonane-1,8-dione
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Overview
Description
2,7-Diazaspiro[4.4]nonane-1,8-dione is a heterocyclic compound with a unique spiro structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,7-Diazaspiro[4.4]nonane-1,8-dione typically involves the reaction of appropriate diamines with cyclic anhydrides under controlled conditions. One common method includes the cyclization of diamines with succinic anhydride in the presence of a base, such as triethylamine, to form the spiro compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps like purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: 2,7-Diazaspiro[4.4]nonane-1,8-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where nucleophiles replace functional groups in the compound.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, and halides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2,7-Diazaspiro[4.4]nonane-1,8-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as an anticonvulsant and neuroprotective agent.
Industry: Utilized in the production of advanced materials, including polymers and resins .
Mechanism of Action
The mechanism of action of 2,7-Diazaspiro[4.4]nonane-1,8-dione involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may act on neurotransmitter receptors or enzymes involved in metabolic pathways. The exact mechanism can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
- 1,7-Diazaspiro[4.4]nonane-2,8-dione
- 1,6-Dioxaspiro[4.4]nonane-2,7-dione
- 1,3,7-Triazaspiro[4.4]nonane-2,4-dione
Comparison: 2,7-Diazaspiro[4.4]nonane-1,8-dione is unique due to its specific spiro structure and the presence of two nitrogen atoms in the ring. This structural feature imparts distinct chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C7H10N2O2 |
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Molecular Weight |
154.17 g/mol |
IUPAC Name |
2,7-diazaspiro[4.4]nonane-1,8-dione |
InChI |
InChI=1S/C7H10N2O2/c10-5-3-7(4-9-5)1-2-8-6(7)11/h1-4H2,(H,8,11)(H,9,10) |
InChI Key |
HHIZETPPMBBXOI-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(=O)C12CC(=O)NC2 |
Origin of Product |
United States |
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